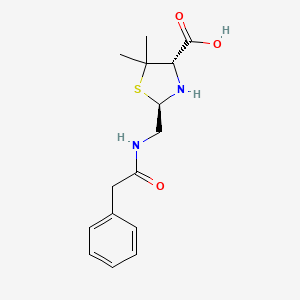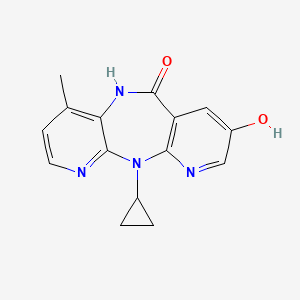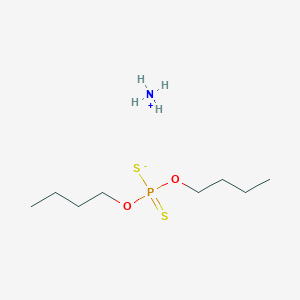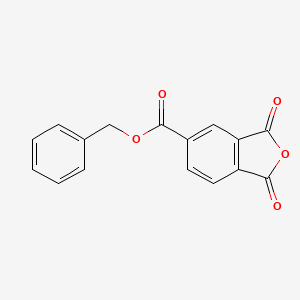
2-Ethoxyoxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyoxirane, also known as 2-ethyloxirane, is an organic compound with the molecular formula C₄H₈O₂. It is a member of the oxirane family, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by its high reactivity due to the ring strain in the three-membered ring structure. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyoxirane can be synthesized through several methods, including:
Epoxidation of Alkenes: One common method involves the epoxidation of 2-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide.
Halohydrin Cyclization: Another method involves the formation of a halohydrin intermediate from 2-butene, followed by cyclization to form the oxirane ring. This process often uses reagents like hypochlorous acid or hypobromous acid.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic oxidation of ethylene using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyoxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain, this compound readily undergoes ring-opening reactions with nucleophiles. These reactions can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygenated products. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.
Substitution Reactions: this compound can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Oxidizing Agents: Peracids and other oxidizing agents are used for epoxidation and oxidation reactions.
Reducing Agents: Hydrogen gas and metal catalysts are commonly used for reduction reactions.
Major Products Formed
Diols: Formed through the oxidation of this compound.
Alcohols: Produced via reduction or nucleophilic ring-opening reactions.
Substituted Oxiranes: Result from substitution reactions.
Aplicaciones Científicas De Investigación
2-Ethoxyoxirane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 2-ethoxyoxirane involves its high reactivity due to the ring strain in the three-membered oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
2-Ethoxyoxirane can be compared with other similar compounds, such as:
Ethylene Oxide: A simpler oxirane with only two carbon atoms. It is less complex but also highly reactive.
Propylene Oxide: Another oxirane with three carbon atoms. It is similar in reactivity but has different physical properties.
Butylene Oxide: A four-carbon oxirane like this compound but with different substituents. It has similar reactivity but different applications.
Uniqueness
This compound is unique due to its ethoxy substituent, which imparts different chemical and physical properties compared to other oxiranes. This makes it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
53332-61-9 |
|---|---|
Fórmula molecular |
C₄H₈O₂ |
Peso molecular |
88.11 |
Sinónimos |
Ethyl Vinyl Ether Oxide; Ethoxyoxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)




